2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole: is an organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring substituted with pyridyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-2-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde.
Formation of Thiazole Ring: The aldehydes are reacted with thiourea in the presence of a base such as sodium hydroxide to form the thiazole ring.
Cyclization: The reaction mixture is heated to promote cyclization, leading to the formation of the desired thiazole compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the pyridyl groups.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. The pathways involved may include signal transduction or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)oxazole
- 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)imidazole
- 2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)pyrazole
Uniqueness
2-(3-Methyl-2-pyridyl)-4-(4-pyridyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole, imidazole, and pyrazole analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)-4-pyridin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-10-3-2-6-16-13(10)14-17-12(9-18-14)11-4-7-15-8-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEGELYOFYTTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.